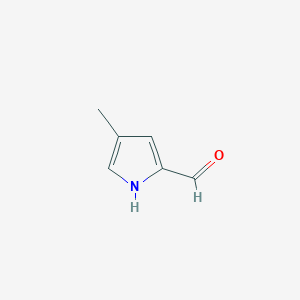
4-Methyl-1H-pyrrole-2-carbaldehyde
概要
説明
4-Methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Two new pyrrole carboxaldehydes have been synthesized, which have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a methyl group at the 4-position and a formyl group at the 2-position .Chemical Reactions Analysis
Pyrrole-2-carboxaldehydes are involved in various chemical reactions. For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Physical And Chemical Properties Analysis
4-Methyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 109.13 g/mol . It is a white to yellow solid .科学的研究の応用
Magnetic and Conductive Materials
4-Methyl-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and are linked via Na(+) cations into a 1D polymeric topology, indicating potential applications in magnetic materials and molecular electronics (Giannopoulos et al., 2014).
Pharmaceutical and Biomedical Applications
The compound's derivatives have been explored for their potential in drug development and biomedical applications. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, derived from 4-Methyl-1H-pyrrole-2-carbaldehyde, shows promise as an important intermediate in small molecule anticancer drugs (Wang et al., 2017). Additionally, its derivatives have been used in the modification of natural structures like proteins and lipids, indicating broad utility in chemical biology (Mikhaleva et al., 2009).
Genetic Research
In genetic research, derivatives of 4-Methyl-1H-pyrrole-2-carbaldehyde have been used in the enzymatic incorporation of unnatural base pairs into nucleic acids. This has implications for expanding the genetic alphabet and understanding DNA replication mechanisms (Mitsui et al., 2002).
Material Science
In material science, the compound has been employed in the synthesis of non-cyclic tetrapyrrole receptors. These receptors show high affinity for specific anions, suggesting applications in sensor technologies and material chemistry (Deliomeroglu et al., 2014).
Safety And Hazards
将来の方向性
The future directions of research on 4-Methyl-1H-pyrrole-2-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. The importance of the Py-2-C skeleton in vivo suggests that molecules containing this skeleton could have various biological functions .
Relevant Papers The paper “Pyrrole-2-carboxaldehydes: Origins and Physiological Activities” provides a comprehensive review of Py-2-C derivatives, discussing their origins, structural characteristics, natural sources, and physiological activities . Other relevant papers include “4-Acetyl-1H-pyrrole-2-carbaldehyde” and "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-" .
特性
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-19-5 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




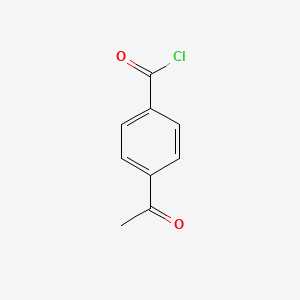
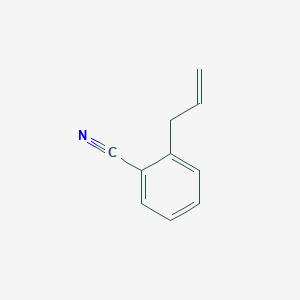
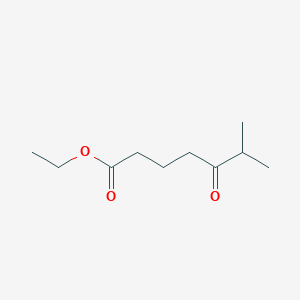
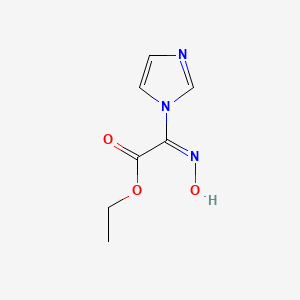
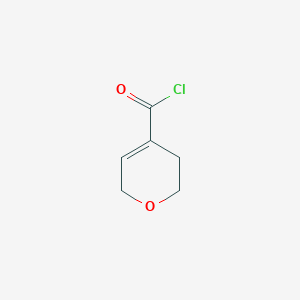
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
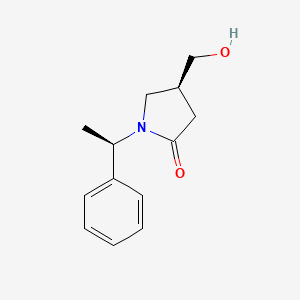
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)